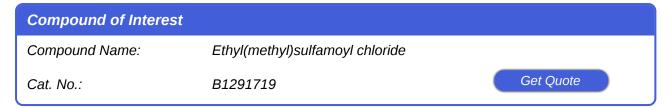


Spectroscopic Profile of Ethyl(methyl)sulfamoyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl(methyl)sulfamoyl chloride** (CAS No. 35856-61-2). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this compound. The guide also includes detailed, generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl(methyl)sulfamoyl chloride**. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data



¹ H NMR (Predicted)	¹³ C NMR (Predicted)		
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	Quartet	2H	-CH ₂ - (Ethyl)
~2.9 - 3.1	Singlet	3H	-CH₃ (Methyl)
~1.2 - 1.4	Triplet	3H	-CH₃ (Ethyl)

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are typically recorded in a deuterated solvent such as CDCl₃.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980 - 2850	Medium-Strong	C-H stretch (Alkyl)
~1350 - 1330	Strong	S=O stretch (Asymmetric)
~1160 - 1140	Strong	S=O stretch (Symmetric)
~750 - 650	Strong	S-Cl stretch

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Relative Abundance	Fragment Assignment
157/159	Moderate	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
122	High	[M - Cl]+
78	High	[CH ₃ N(SO ₂)] ⁺
58	High	[C ₂ H ₅ NCH ₃] ⁺

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1] The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300-600 MHz.[2] For ¹³C NMR, a frequency of 75-151 MHz is common.[2] Spectra are acquired at room temperature.[2] The number of scans can be varied to achieve an adequate signal-to-noise ratio, typically ranging from 32 to 128 scans for ¹H NMR.[3]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in ¹H NMR provides information on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, a drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4] For a solid sample, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4]
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded.[5] The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, typically in the range of 4000-400 cm⁻¹.[6]
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a plot of transmittance or absorbance versus wavenumber.

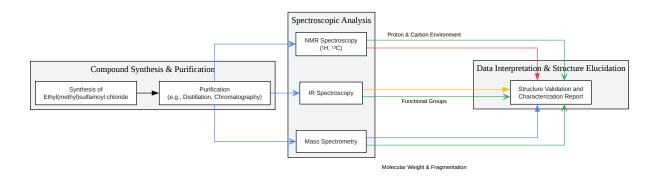
Mass Spectrometry (MS)



- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a volatile compound like Ethyl(methyl)sulfamoyl chloride, direct infusion or GC introduction is suitable. In the ion source, molecules are ionized, commonly by electron impact (EI) or electrospray ionization (ESI).[7][8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **Ethyl(methyl)sulfamoyl chloride**.



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Caption: Workflow for the spectroscopic analysis of Ethyl(methyl)sulfamoyl chloride.

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